Naphtho[2,1-B]thiophene-1,2,4-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphtho[2,1-B]thiophene-1,2,4-triol is a heterocyclic compound that contains both sulfur and oxygen atoms within its structure This compound is part of the thiophene family, which is known for its aromatic properties and significant role in organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho[2,1-B]thiophene-1,2,4-triol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation reaction, which includes the use of reagents such as thiophene-2-carbonyl chloride and 1-aminonaphthalene . The reaction is carried out in a solvent like 2-propanol, followed by treatment with phosphorus pentasulfide (P2S5) in anhydrous pyridine to yield the desired thiophene derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Naphtho[2,1-B]thiophene-1,2,4-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Naphtho[2,1-B]thiophene-1,2,4-triol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of Naphtho[2,1-B]thiophene-1,2,4-triol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the aromatic thiophene ring can participate in π-π interactions with other aromatic systems, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Naphtho[1,2-b]thiophene: Another isomer of naphthothiophene with different substitution patterns.
Naphtho[2,3-b]thiophene: A linear isomer with distinct electronic properties.
Benzo[b]naphtho[1,2-d]thiophene: A fused thiophene system with applications in materials science.
Uniqueness
Naphtho[2,1-B]thiophene-1,2,4-triol is unique due to the presence of three hydroxyl groups, which significantly enhance its reactivity and potential for functionalization. This makes it a valuable compound for the development of new materials and biologically active molecules.
Properties
CAS No. |
137867-69-7 |
---|---|
Molecular Formula |
C12H8O3S |
Molecular Weight |
232.26 g/mol |
IUPAC Name |
benzo[e][1]benzothiole-1,2,4-triol |
InChI |
InChI=1S/C12H8O3S/c13-8-5-6-3-1-2-4-7(6)9-10(14)12(15)16-11(8)9/h1-5,13-15H |
InChI Key |
WPTCAOQTCZXGLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=C2C(=C(S3)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.